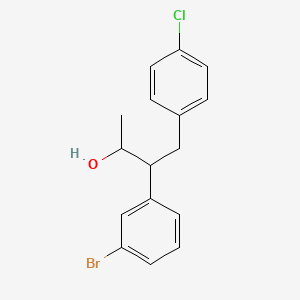
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol
描述
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology
属性
分子式 |
C16H16BrClO |
|---|---|
分子量 |
339.7 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C16H16BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10-11,16,19H,9H2,1H3 |
InChI 键 |
JZWMKTOFZFXAJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation reactions to introduce the bromine and chlorine atoms, followed by stereoselective reduction to achieve the desired chiral centers.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the halogen atoms with the nucleophilic group.
科学研究应用
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can influence its binding affinity and specificity, leading to various biological effects.
相似化合物的比较
- (2R,3S)-3-(3-chlorophenyl)-4-(4-bromophenyl)butan-2-ol
- (2R,3S)-3-(3-fluorophenyl)-4-(4-chlorophenyl)butan-2-ol
- (2R,3S)-3-(3-bromophenyl)-4-(4-methylphenyl)butan-2-ol
Comparison: Compared to its analogs, (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol is unique due to the specific combination of bromine and chlorine substituents. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


